molecular formula C42H42Sn2 B14730487 (Hexane-1,6-diyl)bis(triphenylstannane) CAS No. 5274-41-9

(Hexane-1,6-diyl)bis(triphenylstannane)

Cat. No.: B14730487
CAS No.: 5274-41-9
M. Wt: 784.2 g/mol
InChI Key: IXMNLKCHLPZGDZ-UHFFFAOYSA-N
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Description

(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound featuring a hexane-1,6-diyl spacer bridging two triphenyltin (SnPh₃) groups. Organotin derivatives are widely utilized in catalysis, polymer stabilization, and biomedical applications due to their unique reactivity and coordination properties . The hexane-1,6-diyl backbone provides flexibility, enabling interactions with biomolecules or coordination to metal centers, similar to other bis-organometallic compounds .

Properties

CAS No.

5274-41-9

Molecular Formula

C42H42Sn2

Molecular Weight

784.2 g/mol

IUPAC Name

triphenyl(6-triphenylstannylhexyl)stannane

InChI

InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;;

InChI Key

IXMNLKCHLPZGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural Analogs

The hexane-1,6-diyl motif is a common spacer in diverse compounds. Key structural analogs include:

Compound Name Functional Groups Key Properties Reference
N,N′-(Hexane-1,6-diyl)bis(3-phenylthiourea) Thiourea, phenyl groups Intermediate for thiadiazolimines; used in antiviral drug discovery .
Hexane-1,6-diyl bis(phenylcarbamate) Carbamate, phenyl groups Synthesized via reaction of 1,6-hexanediol with phenyl isocyanate .
1,6-Bis(diphenylphosphino)hexane Phosphine ligands Acts as a bidentate ligand in coordination chemistry; molecular weight 454.5 .
N,N′-(Hexane-1,6-diyl)bis[4-methylbenzenesulfonamide] Sulfonamide, triazole rings Exhibits antibacterial and antioxidant activity .
Hexane-1,6-diyl bis(2-diazo-2-phenylacetate) Diazo, ester groups Characterized by NMR; potential photoresist applications .

Key Observations :

  • Flexibility vs. Rigidity : The hexane-1,6-diyl spacer imparts conformational flexibility, enhancing binding to biological targets (e.g., DNA, enzymes) or metal ions .
  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonamide, carbamate) reduce electron density on the spacer, affecting reactivity compared to electron-rich organotin compounds .
Physical and Chemical Properties
Property (Hexane-1,6-diyl)bis(triphenylstannane) (Inferred) N,N′-(Hexane-1,6-diyl)bis(3-phenylthiourea) 1,6-Bis(diphenylphosphino)hexane
Molecular Weight ~700–800 (estimated) 386.4 g/mol 454.5 g/mol
Melting Point Not reported 201–203°C (thiourea derivative) Not reported
Solubility Likely organic solvents (e.g., toluene, DCM) Ethanol, DMSO Chloroform, THF
Stability Air-sensitive (typical of organotins) Stable at room temperature Air-stable

Reactivity Notes:

  • Organotin compounds exhibit higher electrophilicity at the tin center compared to phosphine or sulfonamide analogs, making them reactive toward nucleophiles .
  • Thiadiazolimines derived from hexane-1,6-diyl thioureas show strong binding to SARS-CoV-2 main protease in silico .

Comparison :

  • Antimicrobial Potency : Sulfonamide derivatives (e.g., ) show higher activity than thiourea analogs, likely due to enhanced membrane penetration.
  • Electrophilic Reactivity: Organotins may exhibit broader toxicity compared to nitrogen/sulfur-based compounds due to tin’s electrophilicity .

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